molecular formula C9H9NO3S B1587827 4-(Phenylsulfonyl)-2-azetidinone CAS No. 31899-01-1

4-(Phenylsulfonyl)-2-azetidinone

Cat. No. B1587827
CAS RN: 31899-01-1
M. Wt: 211.24 g/mol
InChI Key: HTSFUAPDRXCYDV-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2-azetidinone, also known as 4-PSA, is a synthetically produced compound that is widely used in the laboratory due to its unique properties. It is a versatile compound that can be used for a variety of different purposes, including synthesis, scientific research, and biochemical and physiological effects.

Scientific Research Applications

Synthesis of Aromatic Polyesters

4-(Phenylsulfonyl)-2-azetidinone: has been utilized in the synthesis of aromatic polyesters with pendent phenylsulfonylphenyl groups. These polyesters exhibit excellent thermal stability and are soluble in common organic solvents, making them suitable for applications in high-performance materials .

Development of Antimicrobial Agents

Compounds derived from 4-(Phenylsulfonyl)-2-azetidinone have shown potential in the development of novel antimicrobial agents. These agents are particularly effective against Gram-positive pathogens and biofilm-associated infections, which are crucial in medical and pharmaceutical research .

Drug Design and Biological Evaluation

The chemical structure of 4-(Phenylsulfonyl)-2-azetidinone allows for its incorporation into various drug designs. It has been used to synthesize compounds with potential antimicrobial, antibiofilm, and antioxidant activities, which are essential for creating new therapeutic drugs .

Polymer Research

In polymer research, 4-(Phenylsulfonyl)-2-azetidinone is a key ingredient in producing polymers with improved solubility and processability characteristics. This is achieved by weakening the intermolecular forces between polymer chains through the introduction of bulky or flexible side groups .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific functional groups that are significant in chemical research and industry applications .

High-Performance Material Design

Due to its thermal stability and solubility properties, 4-(Phenylsulfonyl)-2-azetidinone is instrumental in designing materials that can withstand extreme conditions, which is beneficial for aerospace, automotive, and electrical industries .

Alternative Toxicity Testing

Research involving 4-(Phenylsulfonyl)-2-azetidinone derivatives includes alternative toxicity testing, such as assessing the impact on freshwater organisms like Daphnia magna. This is vital for environmental safety evaluations .

Heterocyclic Synthesis

Lastly, 4-(Phenylsulfonyl)-2-azetidinone plays a role in heterocyclic synthesis. It’s used to create heterocyclic compounds that are foundational in developing pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-(benzenesulfonyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFUAPDRXCYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404599
Record name 4-(Phenylsulfonyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31899-01-1
Record name 4-(Phenylsulfonyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Phenylsulfonyl)-2-azetidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-(phenylsulfonyl)-2-azetidinone considered a valuable compound in medicinal chemistry?

A1: 4-(Phenylsulfonyl)-2-azetidinone serves as a versatile building block for synthesizing carbapenem antibiotics. [] Carbapenems are a potent class of β-lactam antibiotics known for their broad-spectrum activity against various bacterial infections, including those resistant to other antibiotics. [] Specifically, 4-(phenylsulfonyl)-2-azetidinone acts as a crucial intermediate in synthesizing thienamycin, a naturally occurring carbapenem with potent antibacterial activity against Pseudomonas and β-lactamase-producing bacterial species. [] The ability to synthesize this key intermediate efficiently and stereoselectively is crucial for developing new carbapenem antibiotics.

Q2: What is a key step in the stereoselective synthesis of 4-(phenylsulfonyl)-2-azetidinone, as described in the research?

A2: A key step involves a Sharpless epoxidation reaction. [] This reaction utilizes a chiral catalyst, (+)-DIPT (diisopropyl tartrate) or (−)-DIPT, to control the stereochemistry of an epoxide formed from an allylic alcohol. [] This chiral epoxide is then transformed into 4-(phenylsulfonyl)-2-azetidinone through a series of reactions, including tosylation, nucleophilic substitution with sodium benzenethiolate, and ultimately, β-lactam ring formation. [] The use of Sharpless epoxidation allows for the synthesis of the desired enantiomer of 4-(phenylsulfonyl)-2-azetidinone with high enantiomeric excess (ee), which is crucial for its biological activity.

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